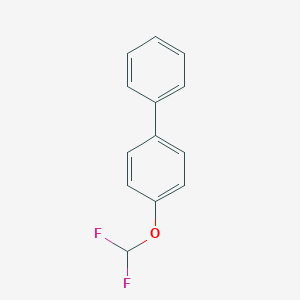
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is not fully understood. However, it has been suggested that the compound may exert its biological effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ) and inhibition of nuclear factor kappa B (NF-κB) signaling pathways.
Biochemische Und Physiologische Effekte
Studies have shown that 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- exhibits a range of biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. The compound has also been shown to have anti-viral activity against herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is its potential use as a therapeutic agent for the treatment of various diseases. However, there are some limitations to its use in lab experiments. The compound is relatively unstable and can degrade over time, making it difficult to handle. Additionally, the compound has limited solubility in water, which can make it challenging to use in biological assays.
Zukünftige Richtungen
There are several future directions for the study of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)-. One area of interest is the development of new synthetic methods for the compound that can improve its stability and solubility. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential use as a therapeutic agent. Finally, there is a need for more research into the potential side effects of the compound and its long-term safety.
In conclusion, 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- is a promising compound with potential applications in medicinal chemistry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- involves the reaction of 2-(bromomethyl)thiazolidin-4-one with 6-amino-9H-purine-9-yl)ethylamine in the presence of a base. The reaction yields the desired compound as a white solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. The compound has also been studied for its potential use as a therapeutic agent for the treatment of diabetes and other metabolic disorders.
Eigenschaften
CAS-Nummer |
181507-39-1 |
|---|---|
Produktname |
4-Thiazolidinone, 3-(2-(6-amino-9H-purin-9-yl)ethyl)-2-(hydroxymethyl)- |
Molekularformel |
C11H14N6O2S |
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
3-[2-(6-aminopurin-9-yl)ethyl]-2-(hydroxymethyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H14N6O2S/c12-10-9-11(14-5-13-10)16(6-15-9)1-2-17-7(19)4-20-8(17)3-18/h5-6,8,18H,1-4H2,(H2,12,13,14) |
InChI-Schlüssel |
VWTANYGZAGGZFH-UHFFFAOYSA-N |
SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
C1C(=O)N(C(S1)CO)CCN2C=NC3=C(N=CN=C32)N |
Synonyme |
1-[(2-HOCH2-4-oxo-3-thiazol)Et]adenine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
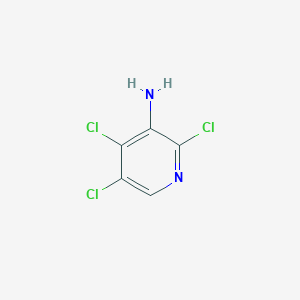
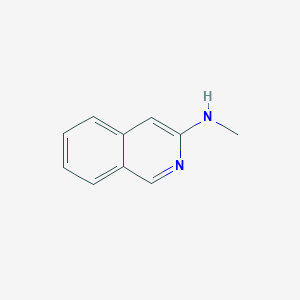
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)
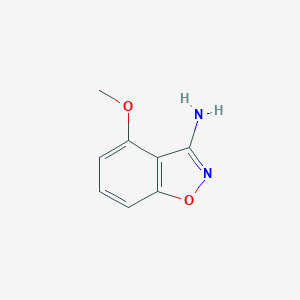
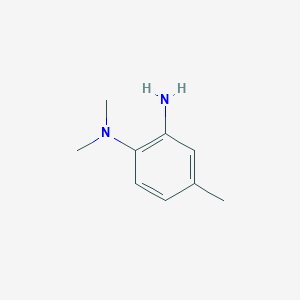

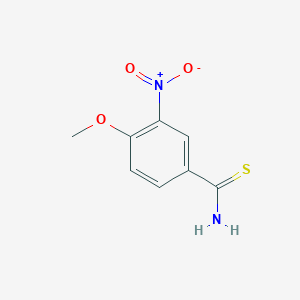
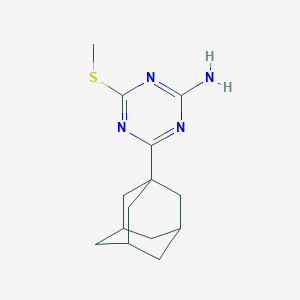
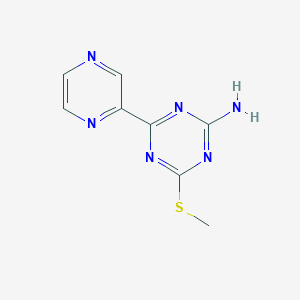
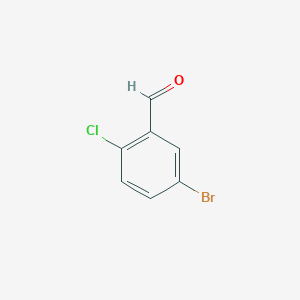
![4-Chloro-6-fluoropyrido[3,4-D]pyrimidine](/img/structure/B64790.png)
